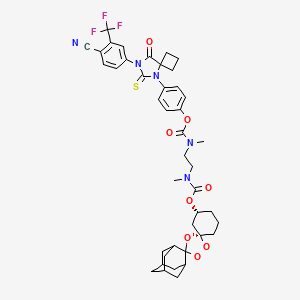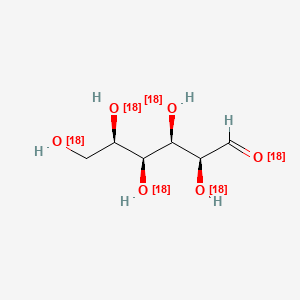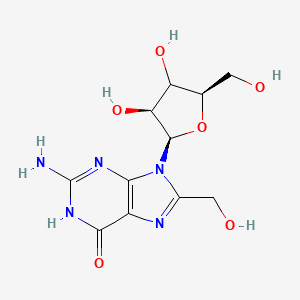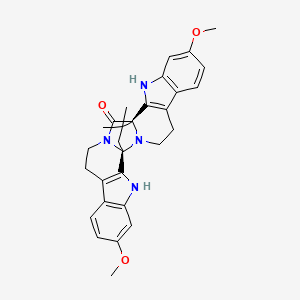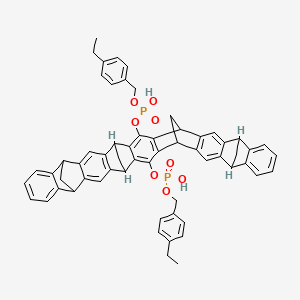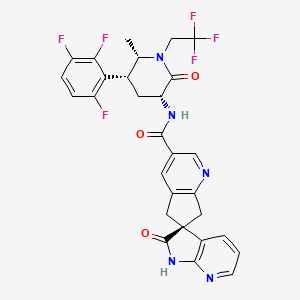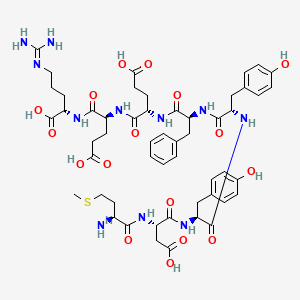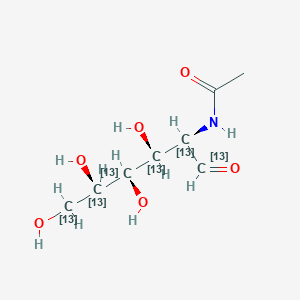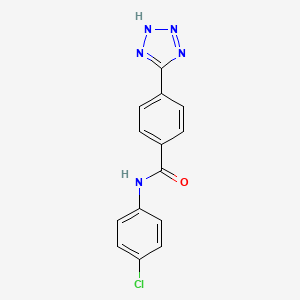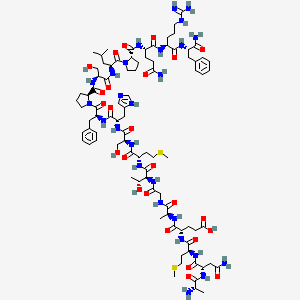
RFRP-3 (rat)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RF-amide related peptide-3 (RFRP-3) is a hypothalamic neuropeptide that serves as the mammalian ortholog of the avian gonadotropin-inhibitory hormone (GnIH). It plays a crucial role in regulating reproductive functions by sending inhibitory signals to the reproductive axis via G-protein coupled receptor 147 in mammals . Additionally, RFRP-3 has been implicated in energy homeostasis, metabolism, and feeding behavior .
Preparation Methods
The preparation of RF-amide related peptide-3 (RFRP-3) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the growing chain.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial production methods for peptides like RFRP-3 may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
Chemical Reactions Analysis
RF-amide related peptide-3 (RFRP-3) primarily undergoes the following types of reactions:
Oxidation: This reaction can occur at methionine residues within the peptide, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like DTT for reduction, and various amino acid derivatives for substitution reactions. The major products formed from these reactions include oxidized, reduced, or substituted versions of the peptide.
Scientific Research Applications
RF-amide related peptide-3 (RFRP-3) has a wide range of scientific research applications:
Chemistry: RFRP-3 is used in studies to understand peptide synthesis, structure-activity relationships, and peptide-receptor interactions.
Industry: The peptide is used in the development of diagnostic tools and therapeutic agents targeting neuroendocrine pathways.
Mechanism of Action
RF-amide related peptide-3 (RFRP-3) exerts its effects by binding to G-protein coupled receptor 147 (GPR147) in the hypothalamus. This binding inhibits the release of gonadotropin-releasing hormone (GnRH), leading to a decrease in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels . Additionally, RFRP-3 modulates feeding behavior and energy homeostasis by interacting with other neuropeptides in the hypothalamus .
Comparison with Similar Compounds
RF-amide related peptide-3 (RFRP-3) is unique in its dual role in regulating both reproductive functions and energy homeostasis. Similar compounds include:
Kisspeptin: Another hypothalamic peptide that stimulates GnRH release and has a role in reproductive regulation.
Neuropeptide Y (NPY): A peptide involved in feeding behavior and energy balance.
Galanin: A neuropeptide that regulates feeding, energy homeostasis, and reproductive functions.
Compared to these peptides, RFRP-3 is distinct in its inhibitory effect on the reproductive axis and its potential role in integrating energy balance and reproductive function .
Properties
Molecular Formula |
C88H134N26O25S2 |
|---|---|
Molecular Weight |
2020.3 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C88H134N26O25S2/c1-45(2)35-60(86(138)113-31-15-22-64(113)83(135)103-53(24-26-66(90)118)76(128)100-52(21-14-30-96-88(93)94)75(127)105-57(71(92)123)36-49-17-10-8-11-18-49)108-82(134)63(43-116)111-84(136)65-23-16-32-114(65)87(139)61(37-50-19-12-9-13-20-50)109-79(131)58(38-51-40-95-44-98-51)107-81(133)62(42-115)110-78(130)56(29-34-141-7)104-85(137)70(48(5)117)112-68(120)41-97-73(125)47(4)99-74(126)54(25-27-69(121)122)101-77(129)55(28-33-140-6)102-80(132)59(39-67(91)119)106-72(124)46(3)89/h8-13,17-20,40,44-48,52-65,70,115-117H,14-16,21-39,41-43,89H2,1-7H3,(H2,90,118)(H2,91,119)(H2,92,123)(H,95,98)(H,97,125)(H,99,126)(H,100,128)(H,101,129)(H,102,132)(H,103,135)(H,104,137)(H,105,127)(H,106,124)(H,107,133)(H,108,134)(H,109,131)(H,110,130)(H,111,136)(H,112,120)(H,121,122)(H4,93,94,96)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-/m0/s1 |
InChI Key |
QIJMBTDODJSDJI-YPHUOVQFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




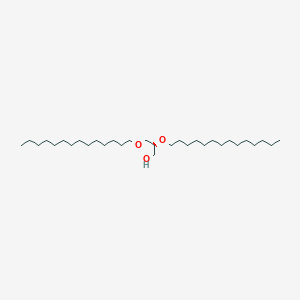
![(1S,4R,5R,9R,10R,12R,13S)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid](/img/structure/B12393138.png)
